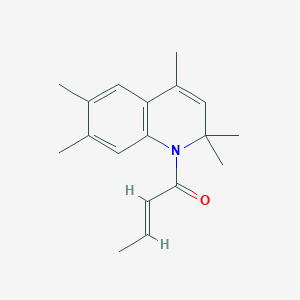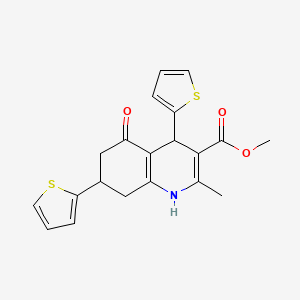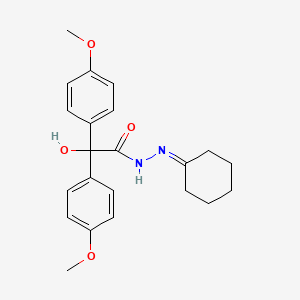
(2E)-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)but-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-BUTEN-1-ONE is an organic compound characterized by its unique quinoline structure with multiple methyl substitutions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-BUTEN-1-ONE typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Methylation: The quinoline core is then methylated using methyl iodide and a strong base like sodium hydride to introduce the methyl groups at the desired positions.
Formation of the Butenone Side Chain: The final step involves the formation of the butenone side chain through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the (E)-butenone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Skraup synthesis and automated methylation processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
(E)-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-BUTEN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the butenone side chain to a butanol derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Butanol derivatives.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
(E)-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-BUTEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of (E)-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-BUTEN-1-ONE involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer research.
類似化合物との比較
Similar Compounds
1-(2,2,4,6,7-Pentamethyl-1(2H)-quinolinyl)-2-(4-phenyl-1-piperazinyl)ethanone: Shares a similar quinoline core but with different side chains.
2,4,6-Trimethylquinoline: Lacks the butenone side chain and has fewer methyl groups.
Uniqueness
(E)-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-BUTEN-1-ONE is unique due to its specific substitution pattern and the presence of the butenone side chain, which imparts distinct chemical and biological properties.
特性
分子式 |
C18H23NO |
|---|---|
分子量 |
269.4 g/mol |
IUPAC名 |
(E)-1-(2,2,4,6,7-pentamethylquinolin-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C18H23NO/c1-7-8-17(20)19-16-10-13(3)12(2)9-15(16)14(4)11-18(19,5)6/h7-11H,1-6H3/b8-7+ |
InChIキー |
NXJIKOYNOGVTEY-BQYQJAHWSA-N |
異性体SMILES |
C/C=C/C(=O)N1C2=C(C=C(C(=C2)C)C)C(=CC1(C)C)C |
正規SMILES |
CC=CC(=O)N1C2=C(C=C(C(=C2)C)C)C(=CC1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-N'-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]butanehydrazide](/img/structure/B11097294.png)
![2-[(E)-(2-{4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11097300.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone](/img/structure/B11097306.png)

![(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(1H-indol-3-yl)-N-phenylethanamide](/img/structure/B11097325.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B11097331.png)

![5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11097344.png)
![N,N'-naphthalene-1,5-diylbisbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B11097348.png)
![5-[(4-cyclohexylphenoxy)methyl]-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11097352.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11097353.png)
![6'-amino-3'-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11097356.png)

![5,6-dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-benzimidazole](/img/structure/B11097369.png)
